molecular formula C8H5BrIN B2779243 6-bromo-2-iodo-1H-indole CAS No. 1572177-89-9

6-bromo-2-iodo-1H-indole

Cat. No.: B2779243
CAS No.: 1572177-89-9
M. Wt: 321.943
InChI Key: KJYIJQVQXAFJSR-UHFFFAOYSA-N
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Description

6-bromo-2-iodo-1H-indole is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-bromo-2-iodo-1H-indole can be synthesized through a multi-step process involving the bromination and iodination of indole. One common method involves the initial bromination of indole to form 6-bromoindole, followed by iodination to introduce the iodine atom at the 2-position. The reaction conditions typically involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 6-bromo-2-iodo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-bromo-2-iodo-1H-indole has diverse applications in scientific research:

Comparison with Similar Compounds

    6-Bromoindole: Lacks the iodine atom, resulting in different reactivity and applications.

    2-Iodoindole: Lacks the bromine atom, affecting its chemical properties and biological activity.

    6-Bromo-2-chloroindole:

Uniqueness: 6-bromo-2-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This dual halogenation enhances its versatility in synthetic and medicinal chemistry applications, making it a valuable compound for research and development .

Properties

IUPAC Name

6-bromo-2-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYIJQVQXAFJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1572177-89-9
Record name 6-bromo-2-iodo-1H-indole
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